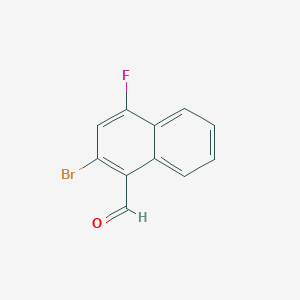

2-Bromo-4-fluoro-1-naphthaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrFO/c12-10-5-11(13)8-4-2-1-3-7(8)9(10)6-14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBKUEIUVUVJNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2C=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Bromo-4-fluoro-1-naphthaldehyde: A Technical Guide

Introduction

2-Bromo-4-fluoro-1-naphthaldehyde is a key intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique structure, featuring a fluorinated and brominated naphthalene core with a reactive aldehyde group, makes it a versatile building block for constructing complex molecular architectures. The strategic placement of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, making the synthesis of such intermediates a critical area of research.[1][2] This guide provides an in-depth overview of a common synthetic route to this compound, complete with experimental protocols and quantitative data.

Core Synthesis Pathway

The most prevalent method for the synthesis of this compound involves the direct electrophilic bromination of 4-fluoro-1-naphthaldehyde. This reaction leverages a potent brominating agent to install a bromine atom at the C2 position of the naphthalene ring, which is activated by the existing substituents.

Caption: Electrophilic bromination of 4-fluoro-1-naphthaldehyde.

Experimental Protocol

The following protocol is adapted from a documented large-scale synthesis procedure.[3] It details the bromination of 4-fluoro-1-naphthaldehyde using 5,5-dibromohydantoin in a mixed acid solvent system.

Materials and Equipment:

-

Reactants: 4-fluoro-1-naphthaldehyde, 5,5-dibromohydantoin

-

Solvents: Trifluoroacetic acid, Sulfuric acid (H₂SO₄), n-hexane

-

Work-up Reagents: Ice water, Saturated sodium bicarbonate solution, Saturated sodium chloride solution

-

Equipment: Autoclave or a multi-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel; separatory funnel; rotary evaporator; oil pump for vacuum distillation.

Procedure:

-

Reaction Setup: In a 100-liter autoclave or appropriately sized reaction vessel equipped with a mechanical stirrer, add a mixed solvent of trifluoroacetic acid and sulfuric acid in a 5:1 volume ratio (e.g., 50 liters total).[3]

-

Charging Reactant: Cool the solvent mixture to 0°C. To this, add 4-fluoro-1-naphthaldehyde (e.g., 6.24 kg, 25 mol).[3]

-

Bromination (Step 1): Raise the temperature of the mixture to 50°C while stirring. Gradually add solid 5,5-dibromohydantoin (e.g., 7.15 kg, 25 mol) from a feed port. After the addition is complete, seal the vessel and maintain the reaction at 50°C for 8 hours.[3]

-

Bromination (Step 2): After 8 hours, add a second portion of 5,5-dibromohydantoin (e.g., 7.15 kg, 50 mmol) and continue to stir the mixture at 50°C for an additional 48 hours.[3]

-

Reaction Quenching: Once the reaction is complete (monitored by a suitable method like TLC or HPLC), cool the mixture to room temperature. Slowly and carefully pour the reaction liquid into a large volume of ice water (e.g., 500 liters) to precipitate the product and quench the acid.[3]

-

Extraction: Extract the aqueous phase with n-hexane (e.g., 3 x 50 L). Combine the organic layers.[3]

-

Washing: Wash the combined organic phase sequentially with a saturated sodium bicarbonate solution (e.g., 10 L) to neutralize any remaining acid, followed by a saturated sodium chloride solution (10 L).[3]

-

Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure using a rotary evaporator to remove the n-hexane. This yields the crude product.[4]

-

Purification: Purify the crude product by vacuum distillation using an oil pump to obtain the final this compound as a colorless viscous liquid.[3]

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound Name | 4-Fluoro-1-naphthaldehyde (Starting Material) | This compound (Product) |

| CAS Number | 172033-73-7[5] | 925442-88-2[6] |

| Molecular Formula | C₁₁H₇FO[5] | C₁₁H₆BrFO |

| Molecular Weight | 174.17 g/mol [5] | 253.07 g/mol |

| Physical State | Powder[5] | Colorless Viscous Liquid[3] |

| Melting Point | 79-81 °C[5] | Not Available |

| Reported Yield | N/A | 85%[3] |

Logical Workflow for Synthesis and Purification

The overall process can be visualized as a sequential workflow from initial reaction to final product isolation.

Caption: Step-by-step workflow for the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 5. 4-Fluoro-1-naphthaldehyde 97 172033-73-7 [sigmaaldrich.com]

- 6. 59142-68-6|2-Bromo-4-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-fluoro-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-Bromo-4-fluoro-1-naphthaldehyde is limited. This guide provides available information and supplements it with data from structurally similar compounds and established principles of organic chemistry to offer a comprehensive overview for research and development purposes.

Introduction

This compound is a halogenated aromatic aldehyde built upon a naphthalene scaffold. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential as versatile synthetic intermediates. The presence of bromine and fluorine atoms, along with the aldehyde functional group, offers multiple reaction sites for further molecular elaboration, making it a valuable building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the halogen atoms can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively reported. However, its fundamental properties can be cataloged and compared with those of structurally related naphthaldehydes to provide valuable context and estimation.

| Property | This compound | 1-Bromo-2-naphthaldehyde | 4-Bromo-1-naphthaldehyde | 4-Fluoro-1-naphthaldehyde |

| CAS Number | 925442-88-2[1] | 3378-82-3[2] | 50672-84-9[3][4] | 172033-73-7[5][6] |

| Molecular Formula | C₁₁H₆BrFO[1] | C₁₁H₇BrO[2] | C₁₁H₇BrO[3][4] | C₁₁H₇FO[5][6] |

| Molecular Weight | 253.07 g/mol [1] | 235.08 g/mol [2] | 235.09 g/mol [4][7] | 174.17 g/mol [6] |

| Melting Point | Not Reported | 118 °C[2][8] | 250 °C[4][7] | 79-81 °C[6][9] |

| Boiling Point | Not Reported | 347 °C[2][8] | 359.4 °C (Predicted)[4] | 260-263 °C[10] |

| Appearance | Not Reported | Light yellow solid[2] | Not Reported | White crystalline solid[10] |

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

General Synthetic Protocol (Hypothetical)

The following is a generalized protocol for the synthesis of a substituted naphthaldehyde, which could be adapted for this compound.

-

Formylation of 1-Fluoronaphthalene (Vilsmeier-Haack Reaction):

-

To a cooled (0 °C) solution of dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane), phosphorus oxychloride (POCl₃) is added dropwise with stirring.

-

The resulting Vilsmeier reagent is then treated with a solution of 1-fluoronaphthalene in the same solvent.

-

The reaction mixture is stirred at room temperature or heated to drive the reaction to completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by pouring it into ice-water and neutralized with a base (e.g., sodium bicarbonate).

-

The product, 4-fluoro-1-naphthaldehyde, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification is achieved by column chromatography or recrystallization.

-

-

Bromination of 4-Fluoro-1-naphthaldehyde:

-

4-Fluoro-1-naphthaldehyde is dissolved in a suitable solvent, such as a mixture of sulfuric acid and acetic acid.

-

N-Bromosuccinimide (NBS) is added portion-wise at a controlled temperature.

-

The reaction is stirred until completion (monitored by TLC or GC-MS).

-

The reaction mixture is then poured into ice-water, and the precipitated product is collected by filtration.

-

The crude product is washed with water and a suitable solvent to remove impurities.

-

Further purification can be achieved by recrystallization or column chromatography to yield this compound.

-

General Characterization Workflow

The structural confirmation of the synthesized this compound would involve a series of analytical techniques.

Caption: General workflow for the characterization of this compound.

Spectroscopic and Analytical Data (Predicted)

While specific spectra for this compound are not available, the expected spectroscopic features can be predicted based on the analysis of similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The aldehyde proton should appear as a singlet at a downfield chemical shift (around 10.0 ppm). The coupling patterns of the aromatic protons would be complex due to splitting by each other and by the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show signals for the naphthalene ring carbons (typically 110-140 ppm), with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant. The aldehyde carbonyl carbon will appear at a downfield chemical shift (around 190 ppm).

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet, providing a clear indication of the single fluorine environment.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1685-1710 cm⁻¹ for aromatic aldehydes.[11][12] Characteristic C-H stretching bands for the aldehyde proton are expected around 2720 and 2820 cm⁻¹.[11] Aromatic C-H and C=C stretching vibrations will also be present.[13]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[14][15] Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), bromine, and other fragments from the naphthalene ring.

Reactivity and Potential Applications

This compound is expected to undergo a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

-

Aldehyde Group Reactions: The aldehyde functionality can participate in nucleophilic addition, condensation (e.g., Knoevenagel, Wittig), oxidation to a carboxylic acid, and reduction to an alcohol.

-

Aromatic Halogen Reactions: The bromine atom can be a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various carbon-based substituents. The fluorine atom is generally less reactive in these coupling reactions but can influence the reactivity of the naphthalene ring and the properties of the final product.

The unique combination of functional groups suggests that this compound could be a key precursor in the development of:

-

Pharmaceuticals: As a building block for the synthesis of novel drug candidates. The naphthalene core is present in various bioactive molecules, and the bromo and fluoro substituents can be used to modulate pharmacological properties.

-

Agrochemicals: For the development of new pesticides and herbicides.

-

Organic Materials: As a monomer or intermediate for the synthesis of functional polymers, dyes, and organic electronic materials.

Conclusion

While detailed experimental data on this compound is currently scarce in the public domain, its chemical structure suggests significant potential as a versatile building block in various fields of chemical research and development. This guide provides a foundational understanding of its likely properties, potential synthetic routes, and characterization methods based on established chemical principles and data from analogous compounds. Further experimental investigation is warranted to fully elucidate the chemical and physical properties of this promising compound.

References

- 1. 925442-88-2|this compound|BLD Pharm [bldpharm.com]

- 2. 1-BROMO-2-NAPHTHALDEHYDE CAS#: 3378-82-3 [m.chemicalbook.com]

- 3. 4-Bromo-1-naphthaldehyde | C11H7BrO | CID 4640413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 50672-84-9,1-BROMO-4-NAPHTHALDEHYDE | lookchem [lookchem.com]

- 5. CAS 172033-73-7: 4-FLUORO-1-NAPHTHALDEHYDE | CymitQuimica [cymitquimica.com]

- 6. 4-Fluoro-1-naphthaldehyde 97 172033-73-7 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. 1-BROMO-2-NAPHTHALDEHYDE, CAS No. 3378-82-3 - iChemical [ichemical.com]

- 9. echemi.com [echemi.com]

- 10. chembk.com [chembk.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 2-Bromo-4-fluoro-1-naphthaldehyde: A Predictive and Methodological Guide

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Bromo-4-fluoro-1-naphthaldehyde. These predictions are derived from the analysis of structurally related molecules, including 4-fluoro-1-naphthaldehyde and other substituted aromatic aldehydes.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~10.3 | s | - | H-C(1') (aldehyde) |

| ~9.2 | d | ~8.5 | H-8 |

| ~8.2 | s | - | H-3 |

| ~8.0 | d | ~8.5 | H-5 |

| ~7.8 | t | ~7.5 | H-6 |

| ~7.6 | t | ~7.5 | H-7 |

Note: The chemical shifts are estimations and the actual values may vary. The assignments are based on the expected electronic environment of the protons.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~192 | C=O (aldehyde) |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-4 |

| ~138 | C-8a |

| ~135 | C-1 |

| ~132 | C-5 |

| ~130 | C-7 |

| ~128 | C-4a |

| ~127 | C-6 |

| ~125 (d, ²JCF ≈ 25 Hz) | C-3 |

| ~120 (d, ²JCF ≈ 25 Hz) | C-2 |

| ~115 (d, ³JCF ≈ 5 Hz) | C-8 |

Note: The chemical shifts are estimations. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi resonance) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-F stretch |

| ~830 | Strong | C-H out-of-plane bend |

| ~760 | Strong | C-Br stretch |

Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 252/254 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 251/253 | Moderate | [M-H]⁺ |

| 223/225 | Moderate | [M-CHO]⁺ |

| 173 | Moderate | [M-Br]⁺ |

| 145 | Moderate | [M-Br-CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a proton spectrum with a spectral width of approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum with a spectral width of approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample, this can be done using a direct insertion probe.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for bromine-containing fragments.

Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic analyses described above.

Caption: Generalized workflow for NMR spectroscopic analysis.

Caption: Generalized workflows for IR and MS spectroscopic analyses.

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Bromo-4-fluoro-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 2-Bromo-4-fluoro-1-naphthaldehyde (CAS No. 925442-88-2). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document extrapolates its reactivity based on established principles of organic chemistry and the known behavior of structurally similar aromatic aldehydes. The guide covers the expected electronic effects of the bromo and fluoro substituents on the naphthaldehyde core, and details predicted reaction pathways including oxidation, reduction, and nucleophilic additions such as the Wittig reaction and Knoevenagel condensation. This document is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry, particularly in the field of drug discovery and development.

Introduction

This compound is a substituted aromatic aldehyde with potential applications as a building block in organic synthesis. The naphthalene scaffold is a common motif in medicinal chemistry, and the presence of bromo and fluoro substituents, along with a reactive aldehyde group, offers multiple points for molecular elaboration. The strategic placement of a fluorine atom is a common tactic in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The bromine atom can serve as a handle for cross-coupling reactions, further enhancing the synthetic utility of the molecule. This guide focuses on the chemical behavior of the aldehyde group, which is central to the application of this compound as a synthetic intermediate.

Physicochemical Properties

While detailed experimental data for this compound is not widely published, some basic properties can be obtained from commercial supplier information.

| Property | Value | Source |

| CAS Number | 925442-88-2 | [2][3] |

| Molecular Formula | C₁₁H₆BrFO | [2] |

| Molecular Weight | 253.07 g/mol | [2] |

| SMILES Code | O=CC1=C2C=CC=CC2=C(F)C=C1Br | [2] |

| Physical Form | Expected to be a solid at room temperature | Inferred |

Electronic Effects of Substituents on Aldehyde Reactivity

The reactivity of the aldehyde group in this compound is significantly influenced by the electronic properties of the bromo and fluoro substituents on the naphthalene ring. Both bromine and fluorine are electronegative atoms that exert an electron-withdrawing inductive effect (-I).[4] This effect is expected to increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

The fluorine atom also possesses an electron-donating resonance effect (+R) due to its lone pairs, but for halogens, the inductive effect generally dominates.[5] The combined electron-withdrawing nature of the bromo and fluoro groups is anticipated to enhance the reactivity of the aldehyde group compared to unsubstituted 1-naphthaldehyde.

Key Reactions of the Aldehyde Group

The aldehyde group is a versatile functional group that participates in a wide range of chemical transformations.

Oxidation

The aldehyde group is readily oxidized to a carboxylic acid. This is a fundamental transformation in organic synthesis.

Experimental Protocol (General): A common method for the oxidation of aromatic aldehydes involves the use of potassium permanganate (KMnO₄) in an aqueous alkaline solution or chromic acid in acetone (Jones oxidation).

-

Dissolve this compound in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

-

Slowly add the oxidizing agent (e.g., a solution of KMnO₄ or Jones reagent) at a controlled temperature (typically 0-25 °C).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction (e.g., with sodium bisulfite for KMnO₄ or isopropanol for Jones reagent).

-

Acidify the mixture and extract the carboxylic acid product with an organic solvent.

-

Purify the product by recrystallization or column chromatography.

Reduction

The aldehyde can be reduced to a primary alcohol.

Experimental Protocol (General): Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation.

-

Dissolve this compound in a protic solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add NaBH₄ portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water or dilute acid.

-

Extract the alcohol product with an organic solvent.

-

Dry the organic layer and concentrate it to obtain the crude product, which can be purified by chromatography or recrystallization.

Nucleophilic Addition Reactions

The electron-withdrawing substituents on the naphthalene ring are expected to make the aldehyde group of this compound particularly susceptible to nucleophilic addition.

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes and ketones. The reaction of this compound with a phosphorus ylide would yield a substituted styrene derivative.

Experimental Protocol (General):

-

Prepare the phosphorus ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous aprotic solvent (e.g., THF, DMSO).

-

Add a solution of this compound in the same solvent to the ylide solution at a controlled temperature (often ranging from -78 °C to room temperature).

-

Stir the reaction mixture until completion (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the alkene product with an organic solvent.

-

Purify the product by column chromatography.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base.

Experimental Protocol (General):

-

Dissolve this compound and the active methylene compound (e.g., malononitrile, diethyl malonate) in a suitable solvent (e.g., ethanol, toluene).

-

Add a catalytic amount of a weak base (e.g., piperidine, pyridine).

-

Heat the reaction mixture, often with azeotropic removal of water (e.g., using a Dean-Stark apparatus if in toluene).

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The product, often a solid, can be purified by recrystallization.

Applications in Drug Development

Substituted naphthaldehydes are valuable intermediates in the synthesis of biologically active molecules.[1] The aldehyde group of this compound can be transformed into various functional groups and heterocyclic systems. For example, it can be a precursor for the synthesis of:

-

Schiff bases and Imines: Formed by reaction with primary amines, which can be further reduced to secondary amines. These motifs are common in pharmacologically active compounds.

-

Heterocycles: The aldehyde can participate in cyclization reactions to form various heterocyclic rings (e.g., quinolines, pyrimidines) that are prevalent in drug molecules.

-

Chalcones: Through condensation with acetophenones, which are known to exhibit a wide range of biological activities.

The bromo substituent provides a site for further modification via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

Conclusion

While specific experimental data on the reactivity of this compound is scarce in the public domain, its chemical behavior can be reliably predicted based on the established chemistry of aromatic aldehydes and the electronic effects of its substituents. The aldehyde group is expected to be highly reactive towards nucleophiles due to the electron-withdrawing nature of the bromo and fluoro groups. This enhanced reactivity, combined with the potential for further modification at the bromine position, makes this compound a promising and versatile building block for the synthesis of complex organic molecules, particularly in the context of medicinal chemistry and drug discovery. Researchers and scientists are encouraged to use the general protocols provided in this guide as a starting point for their experimental work, with the understanding that optimization will likely be necessary for this specific substrate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 925442-88-2|this compound|BLD Pharm [bldpharm.com]

- 3. 925442-88-2(this compound) | Kuujia.com [fr.kuujia.com]

- 4. Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 2-Bromo-4-fluoro-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on 2-Bromo-4-fluoro-1-naphthaldehyde. Due to the absence of direct experimental data for this specific substrate in the reviewed literature, this document leverages established principles of physical organic chemistry to predict the regioselectivity of EAS reactions. It offers a detailed examination of the directing effects of the substituents, a predictive summary of potential reaction outcomes, a representative experimental protocol, and a visual guide to the underlying chemical logic.

Analysis of Regioselectivity

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the interplay of the electronic and steric effects of the three substituents—bromo, fluoro, and formyl—and the inherent reactivity of the naphthalene core.

Substituent Effects:

-

1-Formyl Group (-CHO): The aldehyde group is a moderate deactivating group and a meta-director. It deactivates the aromatic ring towards electrophilic attack through its electron-withdrawing resonance and inductive effects (-M and -I). It directs incoming electrophiles to the meta positions relative to itself.

-

2-Bromo (-Br) and 4-Fluoro (-F) Groups: Halogens are deactivating groups but are ortho-, para-directing. Their strong inductive electron-withdrawing effect (-I) deactivates the ring, while their ability to donate a lone pair of electrons through resonance (+M) directs incoming electrophiles to the ortho and para positions. Fluorine is the most electronegative halogen, exhibiting a strong -I effect, while bromine is less electronegative but more polarizable.

Combined Directing Effects on the Naphthalene Ring:

Naphthalene itself is more reactive than benzene towards EAS, with a strong preference for substitution at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7). This is due to the greater stability of the carbocation intermediate formed during α-attack, which can be stabilized by resonance structures that keep one of the rings fully aromatic.

In this compound, the substituents are all on the same ring (let's call it ring A).

-

The 1-formyl group deactivates ring A and directs incoming electrophiles away from it, and toward the unsubstituted ring (ring B), specifically to positions 5 and 7 (meta to the formyl group's attachment point to the bicyclic system).

-

The 2-bromo and 4-fluoro groups also deactivate ring A. Their ortho-, para-directing effects would influence positions 3 (ortho to bromo, meta to fluoro), and in theory, position 1 (already substituted) and position 5 (para to fluoro, meta to bromo).

Predicted Site of Electrophilic Attack:

Considering these competing effects, the most likely positions for electrophilic attack are on the unsubstituted ring (ring B), which is less deactivated than ring A.

-

Position 5: This position is an α-position of the naphthalene ring system, making it inherently more reactive. It is para to the 4-fluoro group, which would stabilize the intermediate through resonance. It is also meta to the 1-formyl group, which is a favorable orientation for a deactivating group on the other ring. The 2-bromo group has a weaker directing influence on this position.

-

Position 8: This is another α-position. It is ortho to the 1-formyl group, which would be sterically hindered and electronically disfavored.

-

Position 7: This is a β-position, which is inherently less reactive. It is meta to the 4-fluoro group and meta to the 1-formyl group.

-

Position 6: This is a β-position and is para to the 2-bromo group.

Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

The following table summarizes the predicted major products and illustrative yields for various EAS reactions on this compound. Disclaimer: The quantitative data presented in this table is hypothetical and for illustrative purposes only, as no experimental data for this specific substrate has been found in the literature. Actual yields may vary depending on the specific reaction conditions.

| Reaction Type | Reagents and Conditions | Predicted Major Product | Illustrative Yield (%) |

| Nitration | HNO₃, H₂SO₄, 0-25 °C | 2-Bromo-4-fluoro-5-nitro-1-naphthaldehyde | 65-75 |

| Bromination | Br₂, FeBr₃, CCl₄, 25 °C | 2,5-Dibromo-4-fluoro-1-naphthaldehyde | 70-80 |

| Chlorination | Cl₂, AlCl₃, CH₂Cl₂, 0 °C | 2-Bromo-5-chloro-4-fluoro-1-naphthaldehyde | 60-70 |

| Sulfonation | Fuming H₂SO₄, 25 °C | 2-Bromo-4-fluoro-1-formylnaphthalene-5-sulfonic acid | 75-85 |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃, CS₂, 0 °C | 5-Acetyl-2-bromo-4-fluoro-1-naphthaldehyde | 50-60 |

Detailed Experimental Protocol: Nitration of this compound

This protocol is a representative procedure for the nitration of this compound, adapted from standard procedures for the nitration of substituted naphthalenes.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 1.5 mL of concentrated sulfuric acid. Cool the acid to 0 °C. To this, add dropwise 0.5 mL of concentrated nitric acid while maintaining the temperature at or below 10 °C. Stir the mixture for 10 minutes at 0 °C.

-

Reaction Setup: In a separate round-bottom flask, dissolve 1.0 g of this compound in 10 mL of dichloromethane. Cool this solution to 0 °C in an ice bath.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the naphthaldehyde derivative over a period of 20-30 minutes. Ensure the internal temperature of the reaction mixture does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 50 mL of cold water. Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of dichloromethane.

-

Washing: Combine the organic extracts and wash them sequentially with 30 mL of cold water, 30 mL of saturated aqueous sodium bicarbonate solution (caution: effervescence may occur), and finally with 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-Bromo-4-fluoro-5-nitro-1-naphthaldehyde.

-

Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Visualization of Regioselectivity Analysis

The following diagram illustrates the logical workflow for determining the most probable site of electrophilic attack on this compound.

Caption: Logical workflow for predicting the regioselectivity of electrophilic aromatic substitution.

Navigating the Stability and Storage of 2-Bromo-4-fluoro-1-naphthaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-4-fluoro-1-naphthaldehyde (CAS No. 925442-88-2), a key intermediate in pharmaceutical and materials science research. While specific stability data for this compound is not extensively available in published literature, this document outlines best practices based on the chemical properties of related aromatic aldehydes and available supplier data. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Stability and Storage Recommendations

Proper handling and storage are paramount to maintaining the integrity and purity of this compound. Based on data from structurally similar compounds and general chemical principles, the following conditions are recommended.

General Storage Guidelines

To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Exposure to light, moisture, and elevated temperatures can lead to degradation. An inert atmosphere, such as argon or nitrogen, is recommended for long-term storage to prevent oxidation.

Summary of Storage Conditions for Structurally Similar Compounds

In the absence of specific data for this compound, the storage conditions for related compounds can provide valuable guidance.

| Compound Name | CAS Number | Recommended Storage Conditions | Source |

| 2-Bromo-4-fluorobenzaldehyde | 59142-68-6 | Keep in a dark place, sealed in dry, room temperature. | |

| 4-Fluoro-1-naphthaldehyde | 172033-73-7 | +4°C | |

| 2-Bromo-1-naphthaldehyde | 269066-75-3 | Inert atmosphere, 2-8°C | [1] |

This table summarizes data for structurally related compounds and should be used as a guideline. Optimal storage conditions for this compound should be determined empirically.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆BrFO | |

| Molecular Weight | 253.07 g/mol | |

| CAS Number | 925442-88-2 | |

| Appearance | Solid (specific color not widely reported) | |

| Solubility | Expected to be soluble in common organic solvents like DMSO and methanol. |

Potential Degradation Pathways

Aromatic aldehydes are susceptible to degradation through several pathways. For this compound, the following should be considered:

-

Oxidation: The aldehyde functional group can be readily oxidized to a carboxylic acid, especially in the presence of air or other oxidizing agents.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition.

-

Hydrolysis: While generally stable to hydrolysis, prolonged exposure to moisture, especially at non-neutral pH, could potentially affect the compound.

Below is a diagram illustrating the key factors that can influence the stability of this compound.

Caption: Key environmental factors influencing the chemical stability.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a systematic study should be conducted. The following outlines a general experimental workflow.

Materials and Equipment

-

This compound (high purity)

-

Environmental chambers (for controlled temperature and humidity)

-

Light exposure chamber (with controlled UV and visible light)

-

Inert gas (Argon or Nitrogen)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Analytical balance

-

Volumetric glassware

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound.

Caption: A generalized workflow for conducting a chemical stability study.

Analytical Methods

-

HPLC: A reverse-phase HPLC method with a C18 column and a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point for purity determination of aromatic compounds. The appearance of new peaks or a decrease in the main peak area over time indicates degradation.

-

GC-MS: This technique is useful for identifying volatile degradants.

-

NMR: ¹H and ¹⁹F NMR spectroscopy can provide detailed structural information on the parent compound and any degradation products that are formed.

Handling and Safety Precautions

As with any halogenated organic compound, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

References

An In-depth Technical Guide to 2-Bromo-4-fluoro-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-fluoro-1-naphthaldehyde, a halogenated aromatic aldehyde, represents a potentially valuable building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern on the naphthalene core—featuring a bromine atom, a fluorine atom, and an aldehyde group—offers a versatile scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in drug discovery and development, based on the chemistry of analogous compounds. Due to the limited publicly available data on this specific molecule, this guide extrapolates information from related chemical structures to provide a foundational understanding for researchers.

Introduction

Naphthalene derivatives are a cornerstone in the development of pharmaceuticals and functional materials, with many approved drugs and clinical candidates featuring this bicyclic aromatic system. The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical and biological properties. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while bromine provides a reactive handle for cross-coupling reactions, enabling the construction of diverse molecular libraries.

This compound (CAS No. 925442-88-2) is a unique trifunctionalized naphthalene derivative. The aldehyde group serves as a versatile precursor for various transformations, including reductive amination, oxidation, and olefination. The bromo and fluoro substituents further activate the aromatic ring and offer opportunities for regioselective modifications. This guide aims to consolidate the available information and provide a forward-looking perspective on the utility of this compound in synthetic and medicinal chemistry.

Physicochemical Properties

Detailed experimental data for this compound is scarce. The table below summarizes its basic properties, with some values estimated based on its chemical structure and data from similar compounds.

| Property | Value (Known or Estimated) | Source/Method |

| CAS Number | 925442-88-2 | Chemical Supplier |

| Molecular Formula | C₁₁H₆BrFO | Calculated |

| Molecular Weight | 253.07 g/mol | Calculated |

| Appearance | Expected to be a solid | Analogy |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO) | Analogy |

Synthesis and Reactivity

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three functional groups. The aldehyde can undergo nucleophilic addition, condensation, and oxidation/reduction reactions. The bromine atom is susceptible to displacement and is an excellent partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. The fluorine atom is generally stable but can influence the reactivity of the naphthalene ring system through its electron-withdrawing nature.

The Emerging Potential of 2-Bromo-4-fluoro-1-naphthaldehyde in Medicinal Chemistry: A Technical Guide

Abstract

The confluence of halogenation and extended aromatic systems has historically yielded compounds of significant therapeutic value. Within this chemical space, 2-Bromo-4-fluoro-1-naphthaldehyde emerges as a promising, albeit underexplored, scaffold for medicinal chemistry. This technical guide provides a comprehensive overview of its potential applications, drawing upon the established roles of its constituent moieties—the fluorinated naphthalene core and the reactive aldehyde group. We will delve into its synthetic feasibility, potential biological activities, and propose workflows for its incorporation into drug discovery pipelines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical entities for therapeutic innovation.

Introduction: The Strategic Importance of Halogenated Naphthaldehydes

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure allows for defined interactions with biological targets. The strategic introduction of halogens, particularly fluorine and bromine, offers a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.

-

Fluorine: The introduction of a fluorine atom, as seen in 4-fluoro-1-naphthaldehyde, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1] Its high electronegativity can alter the electronic properties of the aromatic system, influencing pKa and hydrogen bonding capabilities.[1][2]

-

Bromine: The bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of more complex molecular architectures. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in ligand-receptor binding.

-

Aldehyde Group: The aldehyde functionality is a versatile chemical handle. It can be readily transformed into a wide array of other functional groups or used to form key covalent or non-covalent interactions with biological targets, for instance, through the formation of Schiff bases with lysine residues in proteins.[1]

The combination of these three features in this compound suggests a molecule with significant potential as a versatile building block for the synthesis of novel therapeutic agents.

Synthetic Strategies and Methodologies

While specific literature on the synthesis of this compound is scarce, established protocols for analogous compounds provide a clear roadmap for its preparation. A plausible synthetic route would involve the bromination of a 4-fluoro-1-naphthaldehyde precursor. Methodologies for the synthesis of related halo-substituted aldehydes are well-documented.

Illustrative Experimental Protocol: Synthesis of 2-Bromo-4-fluorobenzaldehyde

The following protocol, adapted from the synthesis of 2-bromo-4-fluorobenzaldehyde, illustrates a potential approach that could be modified for the naphthaldehyde analogue.[3][4]

Materials:

-

4-Fluorobenzaldehyde

-

Trifluoroacetic acid

-

Sulfuric acid (H₂SO₄)

-

N-Bromosuccinimide (NBS) or Dibromohydantoin

-

n-Hexane

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Ice

Procedure:

-

A solution of 4-fluorobenzaldehyde (1 equivalent) is prepared in a mixed solvent system of trifluoroacetic acid and sulfuric acid (e.g., 10:1 v/v).[3]

-

The solution is cooled to 0°C in an ice bath.

-

The brominating agent (e.g., N-Bromosuccinimide, 1 equivalent) is added portion-wise while maintaining the temperature.[3]

-

The reaction mixture is allowed to warm to a specified temperature (e.g., 50°C) and stirred for a designated period (e.g., 8-48 hours). Additional brominating agent may be added to drive the reaction to completion.[3][4]

-

Upon completion, the reaction mixture is quenched by pouring it into ice water.

-

The aqueous phase is extracted with an organic solvent such as n-hexane.[3]

-

The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved via distillation under reduced pressure or column chromatography to afford the pure 2-bromo-4-fluorobenzaldehyde.[4]

Note: This protocol would likely require optimization for the 4-fluoro-1-naphthaldehyde substrate, including adjustments to reaction times, temperatures, and stoichiometry.

References

A Technical Review of 2-Bromo-4-fluoro-1-naphthaldehyde and its Analogs: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoro-1-naphthaldehyde is a halogenated aromatic aldehyde with potential applications in medicinal chemistry and materials science. The unique combination of a naphthalene scaffold with bromo and fluoro substituents suggests that this compound could serve as a versatile building block for the synthesis of novel bioactive molecules and functional materials. The strategic placement of a fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, a common strategy in drug design.[1] Similarly, the bromine atom provides a reactive handle for further functionalization, for instance, through cross-coupling reactions.

Synthesis of the 4-Fluoro-1-naphthaldehyde Core

The foundational precursor to the target molecule is 4-fluoro-1-naphthaldehyde. A convenient and large-scale synthesis of this compound has been reported via the formylation of 1-fluoronaphthalene.[2][3] This reaction typically employs a Vilsmeier-Haack or a related formylation reaction.

A particularly effective method involves the use of dichloromethyl methyl ether and tin(IV) chloride.[2][3] This electrophilic substitution reaction proceeds with high regioselectivity to yield the desired 4-fluoro-1-naphthaldehyde.

Table 1: Synthesis of 4-Fluoro-1-naphthaldehyde

| Starting Material | Reagents | Solvent | Yield | Reference |

| 1-Fluoronaphthalene | Dichloromethyl methyl ether, Tin(IV) chloride | CH₂Cl₂ | 93% | [2][3] |

Experimental Protocol: Synthesis of 4-Fluoro-1-naphthaldehyde[2][3]

Materials:

-

1-Fluoronaphthalene

-

Dichloromethyl methyl ether

-

Tin(IV) chloride

-

Dichloromethane (CH₂Cl₂)

-

Apparatus for inert atmosphere reaction

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve 1-fluoronaphthalene in dichloromethane.

-

Cool the solution to 0 °C.

-

Add tin(IV) chloride to the cooled solution, followed by the dropwise addition of dichloromethyl methyl ether.

-

Allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC or GC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain pure 4-fluoro-1-naphthaldehyde.

Caption: Synthesis of 4-Fluoro-1-naphthaldehyde.

Introduction of Bromine: Towards this compound

With the 4-fluoro-1-naphthaldehyde core in hand, the next logical step towards the synthesis of the target molecule is the introduction of a bromine atom at the 2-position. Direct bromination of 4-fluoro-1-naphthaldehyde would be the most straightforward approach. However, the directing effects of the existing substituents (the activating aldehyde group and the deactivating but ortho-, para-directing fluorine) would need to be carefully considered to achieve the desired regioselectivity. The aldehyde group is a meta-directing deactivator, while the fluorine atom is an ortho-, para-directing deactivator. This presents a challenge for direct bromination at the 2-position.

An alternative and potentially more controlled approach would involve the synthesis of a pre-brominated and fluorinated naphthalene precursor, followed by formylation. For instance, the synthesis of 2-bromo-4-fluoronaphthalene could be a key intermediate. While a direct synthesis for 2-bromo-4-fluoronaphthalene is not prominently reported, methods for the synthesis of other bromo-fluoro-naphthalene isomers, such as 2-bromo-6-fluoronaphthalene, are documented.[4][5] These syntheses often start from substituted naphthylamines and proceed through diazotization and Sandmeyer-type reactions.

A plausible synthetic strategy for this compound could involve the bromination of 4-fluoro-1-naphthaldehyde. The conditions for such a reaction would need to be carefully optimized to favor substitution at the desired 2-position.

Proposed Synthetic Pathway for this compound

A potential, albeit speculative, pathway would be the direct bromination of 4-fluoro-1-naphthaldehyde.

Table 2: Illustrative Bromination of an Aromatic Aldehyde Analog

| Starting Material | Brominating Agent | Catalyst/Solvent | Product | Yield | Reference |

| 4-Fluorobenzaldehyde | Dibromohydantoin | Trifluoroacetic acid/H₂SO₄ | 2-Bromo-4-fluorobenzaldehyde | 85% | [6] |

| 4-Fluorobenzaldehyde | Bromide reagent | Acid solution | 2-Bromo-4-fluorobenzaldehyde | 78-88% | [7] |

Experimental Protocol: Bromination of 4-Fluorobenzaldehyde (as an analog)[6]

Materials:

-

4-Fluorobenzaldehyde

-

5,5-Dibromohydantoin

-

Trifluoroacetic acid

-

Sulfuric acid

-

n-Hexane

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

Procedure:

-

Prepare a mixed solvent of trifluoroacetic acid and sulfuric acid (e.g., 5:1 volume ratio).

-

In an appropriate reactor, add the mixed solvent and cool to 0 °C.

-

Add 4-fluorobenzaldehyde to the cooled solvent.

-

Raise the temperature to 50 °C and add 5,5-dibromohydantoin in portions while stirring.

-

Maintain the reaction at 50 °C for an extended period (e.g., 48 hours), with a second addition of the brominating agent.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous phase with n-hexane.

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

-

Dry the organic phase and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-bromo-4-fluorobenzaldehyde by distillation under reduced pressure.

Caption: Proposed synthesis of this compound.

Analogs and Potential Applications

The structural motifs present in this compound are found in various compounds with interesting biological activities and material properties.

-

Fluorinated Naphthaldehydes in Medicinal Chemistry: The incorporation of fluorine into aromatic systems is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1] 4-Fluoro-1-naphthaldehyde itself is considered a valuable intermediate for synthesizing complex molecules with potential biological activity.[1]

-

Bromo-Aromatics as Synthetic Intermediates: The bromine atom serves as a versatile functional group for further molecular elaboration, particularly through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for drug screening.

-

Naphthaldehyde Derivatives: The naphthaldehyde core is present in numerous compounds with applications as fluorescent probes and in the synthesis of dyes and pigments.

While no specific biological activity has been reported for this compound, its analogs suggest potential areas of application. For instance, fluorinated analogs of insect pheromones have been synthesized to study their biological activity.[8]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and properties of this compound and its key analogs. Due to the limited direct literature on the target compound, this review has focused on a systematic analysis of the synthesis of its precursors and structurally related molecules. A plausible synthetic route to this compound has been proposed, starting from the formylation of 1-fluoronaphthalene to yield 4-fluoro-1-naphthaldehyde, followed by a regioselective bromination.

The examination of its analogs highlights the potential of this compound as a valuable building block in the development of novel pharmaceuticals and functional materials. The presence of both fluoro and bromo substituents offers a dual advantage of modulated biological properties and synthetic versatility. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential in various scientific and industrial applications.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. datapdf.com [datapdf.com]

- 4. CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 5. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 6. 2-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 8. Fluorinated analogs of aldehyde components of boll weevil pheromone : Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Heck Coupling of 2-Bromo-4-fluoro-1-naphthaldehyde with Alkenes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Heck coupling reaction of 2-Bromo-4-fluoro-1-naphthaldehyde with various alkenes. This reaction is a powerful tool for the synthesis of novel substituted naphthaldehyde derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Mizoroki-Heck reaction is a Nobel Prize-winning cross-coupling reaction that forms a new carbon-carbon bond between an aryl or vinyl halide and an alkene, catalyzed by a palladium complex in the presence of a base.[1][2] This methodology is widely employed in organic synthesis due to its tolerance of a broad range of functional groups.[2][3] The coupling of this compound with alkenes provides access to a diverse array of 2-alkenyl-4-fluoro-1-naphthaldehydes. The presence of the aldehyde and fluorine substituents on the naphthalene core makes these products attractive for further chemical modifications and for tuning the electronic and biological properties of the final molecules.

Reaction Mechanism and Key Parameters

The catalytic cycle of the Heck reaction generally involves four key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.

-

Alkene Coordination and Insertion: The alkene coordinates to the palladium center and subsequently inserts into the palladium-aryl bond.

-

β-Hydride Elimination: A hydrogen atom from the alkyl group is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

-

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, completing the catalytic cycle.

Several factors influence the success of the Heck reaction, including the choice of catalyst, ligand, base, solvent, and reaction temperature. For electron-deficient aryl bromides, such as the target substrate, the oxidative addition step is generally favorable.

Experimental Protocols

Below are generalized protocols for the Heck coupling of this compound with representative electron-deficient (e.g., n-butyl acrylate) and electron-neutral (e.g., styrene) alkenes.

Protocol 1: Heck Coupling with n-Butyl Acrylate

This protocol is adapted from general procedures for the Heck reaction of aryl bromides with acrylates.

-

Materials:

-

This compound

-

n-Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(tert-butyl)phosphine (P(t-Bu)₃) or Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF) or Dioxane (anhydrous)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block

-

-

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

-

Add the base (K₂CO₃, 2.0 mmol, or Et₃N, 1.5 mmol).

-

Add the anhydrous solvent (DMF or Dioxane, 5 mL).

-

Add n-butyl acrylate (1.2 mmol).

-

Seal the Schlenk tube and heat the reaction mixture at 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: Heck Coupling with Styrene

This protocol is based on general procedures for the Heck reaction of aryl bromides with styrenes.[2][3]

-

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block

-

-

Procedure:

-

In a Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and triphenylphosphine (0.02 mmol, 2 mol%).

-

Add the anhydrous solvent (DMF or Acetonitrile, 5 mL).

-

Add styrene (1.5 mmol) and triethylamine (1.5 mmol).

-

Seal the tube and heat the mixture to 100-140 °C.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

After cooling to room temperature, work up the reaction as described in Protocol 1.

-

Purify the product via column chromatography.

-

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Heck coupling of this compound with different alkenes, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

Table 1: Reaction Conditions for Heck Coupling of this compound

| Parameter | Condition A (with Acrylates) | Condition B (with Styrenes) |

| Palladium Catalyst | Pd(OAc)₂ | Pd(OAc)₂ |

| Ligand | P(t-Bu)₃ or PPh₃ | PPh₃ |

| Base | K₂CO₃ or Et₃N | Et₃N |

| Solvent | DMF or Dioxane | DMF or Acetonitrile |

| Temperature | 80-120 °C | 100-140 °C |

| Alkene (equiv.) | 1.2 - 1.5 | 1.5 - 2.0 |

| Catalyst Loading | 1-2 mol% | 1-2 mol% |

| Ligand Loading | 2-4 mol% | 2-4 mol% |

| Base (equiv.) | 1.5 - 2.0 | 1.5 - 2.0 |

Table 2: Expected Products and Typical Yields

| Alkene | Product | Expected Yield Range |

| n-Butyl acrylate | (E)-butyl 3-(4-fluoro-1-formylnaphthalen-2-yl)acrylate | 70-90% |

| Styrene | (E)-2-(4-fluorostyryl)-4-fluoro-1-naphthaldehyde | 65-85% |

| Methyl methacrylate | (E)-methyl 2-(4-fluoro-1-formylnaphthalen-2-yl)-2-methylacrylate | 60-80% |

| Acrylonitrile | (E)-3-(4-fluoro-1-formylnaphthalen-2-yl)acrylonitrile | 75-95% |

Visualizations

Diagram 1: Catalytic Cycle of the Heck Reaction

Caption: General catalytic cycle for the Mizoroki-Heck reaction.

Diagram 2: Experimental Workflow for Heck Coupling

Caption: A typical experimental workflow for the Heck coupling reaction.

Safety Precautions

-

Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

-

Anhydrous solvents are flammable and should be handled with care.

-

Reactions at elevated temperatures should be conducted behind a safety shield.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Heck coupling reaction provides an efficient and versatile method for the synthesis of 2-alkenyl-4-fluoro-1-naphthaldehyde derivatives. The provided protocols, based on established literature for similar substrates, offer a solid starting point for researchers. Optimization of reaction conditions, such as catalyst system, base, and temperature, may be necessary to achieve the highest yields for specific alkene coupling partners. The resulting products are valuable building blocks for the development of new pharmaceuticals and functional materials.

References

Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-4-fluoro-1-naphthaldehyde with Alkynes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 2-Bromo-4-fluoro-1-naphthaldehyde with a variety of terminal alkynes. This reaction is a powerful tool for the synthesis of novel 2-alkynyl-4-fluoro-1-naphthaldehyde derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The resulting compounds can serve as key intermediates in the development of new therapeutic agents and functional organic materials.

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2][3] The products of this reaction, 2-alkynyl-4-fluoro-1-naphthaldehydes, are of significant interest to the pharmaceutical industry due to the prevalence of the fluorinated naphthalene motif in bioactive molecules. The introduction of an alkyne moiety provides a versatile handle for further chemical modifications, enabling the exploration of a wider chemical space in drug discovery programs.

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:

Data Presentation

While specific yield data for the Sonogashira coupling of this compound is not extensively available in the public literature, the following table provides expected yields based on analogous reactions with substituted aryl bromides and various terminal alkynes under optimized conditions. These values should serve as a guideline for reaction planning and optimization.

| Entry | Alkyne (R-C≡CH) | Product | Expected Yield (%) |

| 1 | Phenylacetylene | 4-Fluoro-2-(phenylethynyl)-1-naphthaldehyde | 85-95 |

| 2 | 1-Hexyne | 4-Fluoro-2-(hex-1-yn-1-yl)-1-naphthaldehyde | 80-90 |

| 3 | 3,3-Dimethyl-1-butyne | 2-(3,3-Dimethylbut-1-yn-1-yl)-4-fluoro-1-naphthaldehyde | 75-85 |

| 4 | Ethynyltrimethylsilane | 4-Fluoro-2-((trimethylsilyl)ethynyl)-1-naphthaldehyde | 90-98 |

| 5 | Propargyl alcohol | 4-Fluoro-2-(3-hydroxyprop-1-yn-1-yl)-1-naphthaldehyde | 70-80 |

Experimental Protocols

Two representative protocols are provided below: a standard copper-catalyzed Sonogashira coupling and a copper-free alternative. The choice of protocol may depend on the specific alkyne substrate and the desired purity of the final product, as copper-free methods can simplify purification by avoiding copper contamination.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol is a robust and widely applicable method for the coupling of this compound with a variety of terminal alkynes.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 eq).

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) and Copper(I) iodide (0.06 mmol, 6 mol%).

-

Dissolve the solids in anhydrous THF or DMF (10 mL).

-

Add triethylamine (2.0 mmol, 2.0 eq) to the reaction mixture.

-

Finally, add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise via syringe.

-

Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.

-

Wash the combined organic filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for synthesizing compounds intended for biological applications where copper contamination is a concern.

Materials:

-

This compound

-

Terminal alkyne (e.g., 1-Hexyne)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

A suitable base such as cesium carbonate (Cs₂CO₃) or diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 eq) and Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%).

-

Add anhydrous DMF (10 mL) to dissolve the reactants.

-

Add the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 eq or DIPEA, 3.0 mmol, 3.0 eq).

-

Add the terminal alkyne (1.5 mmol, 1.5 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford the desired product.

Visualizations

Sonogashira Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the copper-catalyzed Sonogashira coupling reaction.

References

Application Notes and Protocols: 2-Bromo-4-fluoro-1-naphthaldehyde as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-Bromo-4-fluoro-1-naphthaldehyde as a versatile building block in modern organic synthesis. While this specific compound may not be readily available commercially, its synthesis is feasible through established methodologies. These notes offer detailed protocols for its application in key cross-coupling reactions and in the synthesis of heterocyclic systems, which are pivotal in the fields of medicinal chemistry and materials science.

The unique trifunctional nature of this compound, possessing an aldehyde, a bromo substituent, and a fluoro substituent on a naphthalene scaffold, makes it a highly attractive starting material. The bromo group is ideal for palladium-catalyzed cross-coupling reactions, the aldehyde allows for a wide range of transformations including the formation of imines and heterocycles, and the fluorine atom can enhance the biological activity and pharmacokinetic properties of target molecules.[1][2] Naphthalene-based compounds are integral to numerous FDA-approved drugs, highlighting the importance of this scaffold in drug discovery.[1]

Proposed Synthetic Workflow for this compound

A plausible synthetic route to this compound can be envisioned starting from commercially available 1-fluoro-naphthalene. The workflow would involve a regioselective bromination followed by formylation. The directing effects of the fluorine and the naphthalene ring system would need to be carefully considered to achieve the desired isomer.

Caption: Proposed synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][4] The bromo-substituent of this compound serves as an excellent handle for such transformations, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position of the naphthalene ring.